3-Chloro-6-(hexyloxy)pyridazine
Description
3-Chloro-6-(hexyloxy)pyridazine is a pyridazine derivative substituted with a chloro group at the 3-position and a hexyloxy group (a six-carbon alkoxy chain) at the 6-position. Pyridazine derivatives are known for their versatility in medicinal chemistry due to their ability to modulate biological targets through substituent-driven electronic and steric effects .
Properties
CAS No. |
17321-25-4 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-chloro-6-hexoxypyridazine |
InChI |
InChI=1S/C10H15ClN2O/c1-2-3-4-5-8-14-10-7-6-9(11)12-13-10/h6-7H,2-5,8H2,1H3 |
InChI Key |
XTIMLKXJVPNXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hexyloxy)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with hexyloxy reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Another method involves the use of copper-promoted cyclization reactions. This approach can efficiently produce polysubstituted pyridazines, including 3-Chloro-6-(hexyloxy)pyridazine, from readily available starting materials such as unactivated ketones and acylhydrazones .
Industrial Production Methods
Industrial production of 3-Chloro-6-(hexyloxy)pyridazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(hexyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-6-(hexyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., 4-methylphenyl) enhance anti-inflammatory and analgesic activities, likely due to improved lipophilicity and target binding .
- Heterocyclic substituents (e.g., piperazine, piperidine) are associated with antiviral activity, possibly by mimicking natural substrates or blocking viral replication machinery .
- Hydrazinyl derivatives exhibit broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial enzymes or membranes .
Comparison :
- Nucleophilic substitution is the most common method, offering flexibility for introducing diverse substituents .
- POCl₃-mediated chlorination is less efficient (e.g., 20% yield in ) but critical for introducing the chloro group .
- Hexyloxy introduction would likely follow similar nucleophilic substitution pathways, using 3,6-dichloropyridazine and hexanol under basic conditions.
Physicochemical Properties
Melting points, solubility, and stability vary with substituent polarity and size:
Hexyloxy Predictions :
- Lower melting point compared to aryl analogs due to the flexible alkoxy chain.
- Enhanced solubility in non-polar solvents (e.g., hexane) but reduced crystallinity.
Hexyloxy Considerations :
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